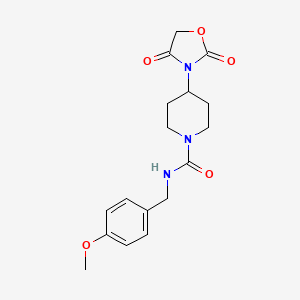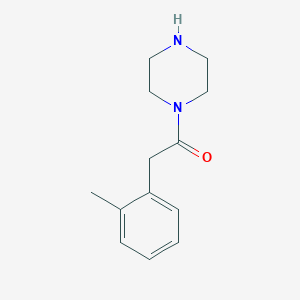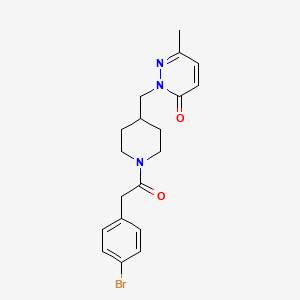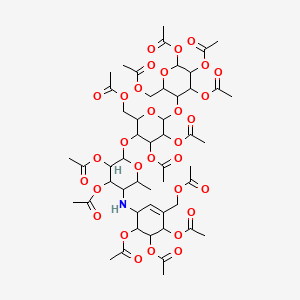
4-(2,4-dioxooxazolidin-3-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dioxooxazolidin-3-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as DIOC and has shown promising results in various fields of research.
Scientific Research Applications
Synthesis and Biological Evaluation
The chemical compound 4-(2,4-dioxooxazolidin-3-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide and related derivatives have been extensively studied for their potential in synthesizing new heterocyclic compounds with significant biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated analgesic and anti-inflammatory activities due to their COX-2 inhibitory properties, showcasing the potential for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide and amino acid derivatives against a range of bacteria and fungi highlight the versatility of derivatives in combating microbial infections (Abd Alhameed et al., 2019).
Antimicrobial and Antifungal Applications
The antimicrobial efficacy of synthesized compounds, such as pyridine derivatives, underscores their potential in addressing resistant microbial strains. The variable and modest activity observed against investigated strains of bacteria and fungi indicate the scope for further optimization and development of these compounds into potent antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Furthermore, the design and synthesis of Mycobacterium tuberculosis GyrB inhibitors based on thiazole-aminopiperidine hybrid analogues demonstrate targeted efforts to combat tuberculosis, with some compounds showing promising activity in in vitro assays (Jeankumar et al., 2013).
Antiproliferative and Cytotoxicity Studies
The cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells illustrates the potential of these compounds in cancer research, providing a foundation for further investigation into their mechanism of action and therapeutic value (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Mode of Action
It is known that the compound contains both an oxazolidin-2-one and a β-amino acid group . These groups may interact with biological targets in a specific manner, leading to changes in cellular function.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s conformation may change in different solvents, such as water and chloroform . These changes can affect how the compound interacts with its targets and, consequently, its overall effect.
properties
IUPAC Name |
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-24-14-4-2-12(3-5-14)10-18-16(22)19-8-6-13(7-9-19)20-15(21)11-25-17(20)23/h2-5,13H,6-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEOOLZSHRIIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2976775.png)


![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2976779.png)
![4-(5-amino-1,3,6-trioxo-3,3a,11b,11c-tetrahydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(1H)-yl)benzoic acid](/img/structure/B2976780.png)
![N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2976783.png)
![3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B2976785.png)

![2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2976788.png)
![2,4-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2976790.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2976791.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2976793.png)
